molecular formula C8H8ClNO B8325856 3-Chloro-5-(2-propen-1-yloxy)pyridine CAS No. 223797-66-8

3-Chloro-5-(2-propen-1-yloxy)pyridine

Cat. No.: B8325856
CAS No.: 223797-66-8
M. Wt: 169.61 g/mol
InChI Key: JOYYNWGQQSGJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(2-propen-1-yloxy)pyridine is a pyridine derivative characterized by a chlorine atom at position 3 and a propenyloxy group (-OCH₂CH=CH₂) at position 5 of the pyridine ring. This compound is structurally significant due to its electron-withdrawing chlorine substituent and the reactive allyl ether moiety, which confer unique physicochemical properties and synthetic versatility. Pyridine derivatives with halogen and alkoxy substituents are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability, bioavailability, and capacity for further functionalization .

Its molecular formula is C₈H₇ClNO, with a molecular weight of 168.6 g/mol.

Properties

CAS No.

223797-66-8

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

3-chloro-5-prop-2-enoxypyridine

InChI

InChI=1S/C8H8ClNO/c1-2-3-11-8-4-7(9)5-10-6-8/h2,4-6H,1,3H2

InChI Key

JOYYNWGQQSGJTP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=CN=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-propen-1-yloxy)pyridine typically involves the reaction of 3-hydroxy-5-chloropyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-propen-1-yloxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

3-Chloro-5-(2-propen-1-yloxy)pyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs targeting various diseases.

    Agrochemicals: Used in the synthesis of compounds with pesticidal or herbicidal activity.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-propen-1-yloxy)pyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various substitution and addition reactions. In pharmaceuticals, its mechanism would depend on the target molecule it is incorporated into, potentially interacting with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
This compound C₈H₇ClNO 168.6 Cl (3), -OCH₂CH=CH₂ (5) Allyl ether, Chloropyridine
3-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N 197.56 Cl (3), -CF₃ (5) Trifluoromethyl, Chloropyridine
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N 197.56 Cl (2), -CF₃ (5) Trifluoromethyl, Chloropyridine
3-Chloro-5-(4-trifluoromethoxyphenyl)pyridine C₁₂H₇ClF₃NO 273.64 Cl (3), -Ph-O-CF₃ (5) Aryl ether, Chloropyridine
3-Chloro-5-(chloromethyl)pyridine hydrochloride C₆H₆Cl₂N·HCl 192.89 Cl (3), -CH₂Cl (5), HCl salt Chloromethyl, Ionic salt

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and chloro (-Cl) substituents enhance electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution. In contrast, the propenyloxy group in the target compound introduces allylic reactivity .
  • Steric Effects : Bulky substituents like the 4-trifluoromethoxyphenyl group reduce solubility in polar solvents compared to smaller groups like -OCH₂CH=CH₂ .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents) LogP (Predicted)
This compound Not reported Not reported Moderate (DMSO, acetone) 1.8–2.2
2-Chloro-5-(trifluoromethyl)pyridine 28–31 152 High (DCM, THF) 2.5
3-Chloro-5-(4-trifluoromethoxyphenyl)pyridine Not reported Not reported Low (water), high (DMF) 3.1
3-Chloro-5-(chloromethyl)pyridine hydrochloride >200 (decomposes) - High (water, methanol) 0.9

Key Observations :

  • Melting Points: The ionic nature of 3-chloro-5-(chloromethyl)pyridine hydrochloride results in a high melting point (>200°C), while non-ionic derivatives like 2-chloro-5-(trifluoromethyl)pyridine melt at lower temperatures .
  • LogP Values : The propenyloxy group in the target compound contributes to moderate lipophilicity (LogP ~2.0), making it more hydrophobic than hydrochlorides but less so than aryl-substituted derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.